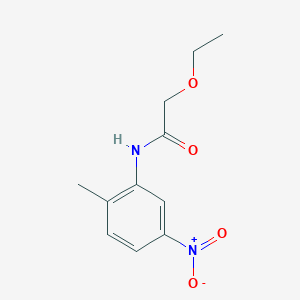

![molecular formula C15H17N5O2 B4087968 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4087968.png)

7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

概要

説明

The compound “7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class . This class of compounds is known for their valuable biological properties . Some [1,2,4]-triazolo[1,5-a]pyrimidines possess herbicidal activity, and they can act as antifungal, antitubercular, and antibacterial agents .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . For example, a series of novel 5-amino-7-aryl-7,8-dihydro-[1,2,4]triazolo[4,3-a]-pyrimidine-6-carbonitriles were synthesized by a one-pot reaction of 3-amino-1,2,4-triazole, malononitrile and aryl aldehydes in the presence of 20 mol% NaOH in ethanol under heating or ultrasonic irradiation .Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines is a fused heterocyclic system containing a triazole ring and a pyrimidine ring . The exact molecular structure of “7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is not directly available from the search results.Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines are diverse and depend on the specific substituents present on the molecule . The exact chemical reactions that “7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” can undergo are not directly available from the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidines can vary depending on their specific structure . The exact physical and chemical properties of “7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” are not directly available from the search results.科学的研究の応用

Synthesis Methodology

A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyrimidines under microwave conditions has been established . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .

RORγt Inverse Agonists

The compound exhibits activity as a RORγt inverse agonist . RORγt is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells, which are involved in various autoimmune diseases.

PHD-1 Inhibitors

It also acts as a PHD-1 inhibitor . PHD-1 is a prolyl hydroxylase domain-containing protein that regulates the cellular response to hypoxia, a condition where the body or a region of the body is deprived of adequate oxygen supply.

JAK1 and JAK2 Inhibitors

The compound is known to inhibit JAK1 and JAK2 . These are Janus kinases, a family of intracellular, non-receptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway.

Treatment of Cardiovascular Disorders

These compounds are utilized in the treatment of cardiovascular disorders . They can help manage conditions such as hypertension, heart failure, and ischemic heart disease.

Treatment of Type 2 Diabetes

The compound has been used in the treatment of type 2 diabetes . It can help regulate blood sugar levels and improve insulin resistance.

Treatment of Hyperproliferative Disorders

It has applications in the treatment of hyperproliferative disorders . These are conditions characterized by the excessive proliferation of cells, which can lead to diseases such as cancer.

Antifungal, Antimicrobial, and Antiparasitic Properties

The compound, as well as its metal complexes, have shown antifungal, antimicrobial, and antiparasitic properties . This makes it valuable in the development of new drugs for treating various infections.

作用機序

Target of Action

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which is present in the given compound, have been known to exhibit a wide range of pharmacological activities . They have been found to act as antibacterial, antifungal, antiviral, antiparasitic, and anticancer agents .

Mode of Action

Compounds with similar structures have been found to interact with their targets, leading to changes that result in their pharmacological effects .

Biochemical Pathways

Compounds with similar structures have been found to affect various biochemical pathways, leading to their pharmacological effects .

Pharmacokinetics

In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .

Result of Action

Compounds with similar structures have been found to have significant cytotoxic activities against various cell lines .

Action Environment

The synthesis of similar compounds has been achieved under eco-friendly conditions .

Safety and Hazards

将来の方向性

The [1,2,4]triazolo[1,5-a]pyrimidines are a very interesting and trend class of fused heterocycles due to their valuable biological properties . Future research could focus on designing and synthesizing new derivatives of this class of compounds, with the aim of developing novel drugs with enhanced biological activities and minimal toxicity .

特性

IUPAC Name |

7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O2/c1-3-22-11-6-4-10(5-7-11)13-12(14(16)21)9(2)19-15-17-8-18-20(13)15/h4-8,13H,3H2,1-2H3,(H2,16,21)(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJWPLOBZPRUJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2C(=C(NC3=NC=NN23)C)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-Ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1-naphthylamino)carbonothioyl]-3-piperidinecarboxamide](/img/structure/B4087892.png)

![3-iodo-4-methyl-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4087915.png)

![5-(3,4-dichlorophenyl)-7-(2-thienyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4087923.png)

![5-(2-chlorophenyl)-7-(2-thienyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4087931.png)

![4-benzyl-7-isopropyl-1-mercapto-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4087957.png)

![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4087975.png)

![N-(4-methoxy-2-nitrophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4087988.png)

![N-allyl-1-[4-(2-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-2-oxoethoxy)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4087991.png)

![4-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-3-nitrobenzamide](/img/structure/B4087994.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-sec-butoxybenzamide](/img/structure/B4087996.png)

![3-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1-propanol](/img/structure/B4088000.png)

![2,4-dichloro-N-{1-[5-({2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4088008.png)